7-Bromo-5-chloroisoquinoline
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Overview
Description
7-Bromo-5-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is part of the isoquinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 5th positions of the isoquinoline ring, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroisoquinoline typically involves halogenation reactions. One common method is the bromination of 5-chloroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used in these reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives where bromine or chlorine is replaced by groups like methoxy or amino.
Coupling Reactions: Products include biaryl compounds formed by the coupling of this compound with aryl boronic acids.
Scientific Research Applications
7-Bromo-5-chloroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 7-Bromoisoquinoline
- 5-Chloroisoquinoline
- 7-Bromo-1-chloroisoquinoline
Comparison: 7-Bromo-5-chloroisoquinoline is unique due to the simultaneous presence of bromine and chlorine atoms, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-5-chloroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXVRBZCRPPMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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